Neu5Gc|A(2-6) N-Glycan-Asn
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Overview
Description
Neu5Gc|A(2-6) N-Glycan-Asn is a complex glycan structure that includes N-glycolylneuraminic acid (Neu5Gc) linked to an asparagine (Asn) residue. Neu5Gc is a type of sialic acid, which is a family of nine-carbon acidic amino monosaccharides. Neu5Gc is not synthesized by humans due to a genetic mutation but can be incorporated into human tissues through dietary intake, particularly from red meat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Gc and its glycosides involves various chemical and enzymatic methods. One common approach is the one-pot multienzyme (OPME) chemoenzymatic strategy, which allows for the efficient synthesis of Neu5Gc-containing compounds . The vinyl group in the precursor can be converted to γ-hydroxy-α-keto acid through a 1,3-dipolar cycloaddition reaction with N-tert-butyl nitrone, followed by base-catalyzed β elimination and hydrolysis .
Industrial Production Methods
Industrial production methods for Neu5Gc-containing glycans often involve the use of glycosyltransferases to transfer sialic acid from its activated sugar nucleotide, cytidine 5′-monophosphate-sialic acid (CMP-Sia), to suitable acceptors . This method is advantageous due to its high stereoselectivity and economic efficiency .
Chemical Reactions Analysis
Types of Reactions
Neu5Gc|A(2-6) N-Glycan-Asn can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include modified glycan structures with altered functional groups, which can be used for further biological and chemical studies .
Scientific Research Applications
Neu5Gc|A(2-6) N-Glycan-Asn has numerous scientific research applications:
Mechanism of Action
Neu5Gc exerts its effects through its incorporation into glycoproteins and glycolipids on cell surfaces. This incorporation can lead to immune recognition and the production of anti-Neu5Gc antibodies, resulting in chronic inflammation . The molecular targets and pathways involved include interactions with immune cells and the activation of inflammatory pathways .
Comparison with Similar Compounds
Neu5Gc is often compared with N-acetylneuraminic acid (Neu5Ac), another common sialic acid. Unlike Neu5Gc, Neu5Ac is synthesized by humans and does not elicit an immune response . Other similar compounds include 2-keto-3-deoxynonulosonic acid (Kdn) and various Neu5Gc derivatives found in non-human vertebrates .
Neu5Gc’s uniqueness lies in its immunogenicity in humans and its incorporation through dietary intake, which distinguishes it from other sialic acids .
Properties
Molecular Formula |
C88H144N8O66 |
---|---|
Molecular Weight |
2370.1 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H144N8O66/c1-21(107)90-44-55(125)66(32(12-101)145-75(44)96-39(115)5-25(89)76(136)137)154-77-45(91-22(2)108)56(126)69(35(15-104)148-77)157-82-65(135)72(158-84-74(62(132)51(121)31(11-100)147-84)160-79-47(93-24(4)110)58(128)68(34(14-103)150-79)156-81-64(134)60(130)53(123)38(153-81)20-144-88(86(140)141)7-27(112)43(95-41(117)17-106)71(162-88)49(119)29(114)9-98)54(124)36(151-82)18-142-83-73(61(131)50(120)30(10-99)146-83)159-78-46(92-23(3)109)57(127)67(33(13-102)149-78)155-80-63(133)59(129)52(122)37(152-80)19-143-87(85(138)139)6-26(111)42(94-40(116)16-105)70(161-87)48(118)28(113)8-97/h25-38,42-75,77-84,97-106,111-114,118-135H,5-20,89H2,1-4H3,(H,90,107)(H,91,108)(H,92,109)(H,93,110)(H,94,116)(H,95,117)(H,96,115)(H,136,137)(H,138,139)(H,140,141)/t25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69+,70+,71+,72-,73-,74-,75+,77-,78-,79-,80-,81-,82-,83-,84+,87+,88+/m0/s1 |
InChI Key |
NKEUWRVZRDQKCN-OANIOMHSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
Origin of Product |
United States |
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